Delgocitinib
Vue d'ensemble
Description
Le delgocitinib est un composé pharmaceutique développé par Japan Tobacco pour le traitement des troubles auto-immuns et des hypersensitivités, y compris les affections cutanées inflammatoires telles que la dermatite atopique . Il s'agit d'un inhibiteur de la janus kinase qui cible tous les membres de la famille des janus kinases, y compris la janus kinase 1, la janus kinase 2, la janus kinase 3 et la tyrosine kinase 2 . Le this compound est commercialisé sous le nom de marque Corectim et a reçu l'approbation au Japon pour le traitement de la dermatite atopique .
Applications De Recherche Scientifique
Delgocitinib has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Delgocitinib is a Janus kinase (JAK) inhibitor . The primary targets of this compound are the members of the JAK family, which include JAK1, JAK2, JAK3, and tyrosine kinase 2 . These kinases play a crucial role in mediating the biological effects of several inflammatory cytokines, such as IL-4, IL-13, and IL-31 .
Mode of Action
This compound works by blocking the activation of the JAK-STAT signaling pathway , which contributes to the pathogenesis of chronic inflammatory skin diseases . By inhibiting all members of the JAK family, this compound prevents the activation of these kinases, thereby blocking the signaling pathway .
Biochemical Pathways
The JAK-STAT pathway is a critical intracellular signal transduction pathway involved in cell proliferation, differentiation, apoptosis, and immune regulation . By inhibiting the JAK family members, this compound disrupts this pathway, leading to a reduction in the biological effects of inflammatory cytokines .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in clinical trials. Following intravenous administration of radiolabelled this compound in rats, 45.6% of administered radioactivity is excreted in the urine and 57.1% is excreted in the feces by 168 hours . In dogs, after intravenous administration of radiolabelled this compound, 68.6% of the radioactivity dose is excreted in the urine and 27.5% is excreted in the feces by 168 hours .
Result of Action
The inhibition of the JAK-STAT pathway by this compound leads to a reduction in the biological effects of inflammatory cytokines . This results in a decrease in inflammation and an improvement in symptoms in conditions such as atopic dermatitis . Clinical trials have shown that this compound is effective in treating atopic dermatitis and is well-tolerated by patients .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the formulation of the drug (e.g., cream or oral) can affect its action . Additionally, the specific condition being treated (e.g., atopic dermatitis, chronic hand eczema) and the patient’s individual characteristics can also impact the drug’s efficacy and safety
Analyse Biochimique
Biochemical Properties
Delgocitinib inhibits all members of the JAK family, including JAK1, JAK2, JAK3, and tyrosine kinase 2 . These kinases play an essential role in mediating the biological effects of several inflammatory cytokines, such as IL-4, IL-13, and IL-31, which are elevated in patients with atopic dermatitis .
Cellular Effects
This compound exerts its effects on various types of cells by blocking the activation of the JAK-STAT signaling pathway . This pathway contributes to the pathogenesis of chronic inflammatory skin diseases . By inhibiting this pathway, this compound can control the inflammation and hypersensitivity associated with these conditions .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the JAK-STAT signaling pathway . This compound competes with ATP for the catalytic ATP-binding site in JAKs . This competition results in the inhibition of JAKs, thereby blocking the signaling pathway and reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown long-term safety and efficacy for up to 36 weeks . No new safety concerns were identified during this period, and the drug’s effects remained consistent over time .
Transport and Distribution
As a topical treatment, this compound is applied directly to the affected area, suggesting that it may be distributed locally at the site of application .
Subcellular Localization
The subcellular localization of this compound is not specified in the search results. As a JAK inhibitor, it is likely to interact with JAKs, which are located in the cytoplasm of the cell
Méthodes De Préparation
La synthèse du delgocitinib implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement la formation d'une structure spirocyclique, qui est un composant crucial du squelette chimique du this compound . Les conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques pour garantir que les transformations chimiques souhaitées se produisent efficacement . Les méthodes de production industrielle du this compound sont conçues pour optimiser le rendement et la pureté, impliquant souvent des réacteurs à grande échelle et des techniques de purification telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Le delgocitinib subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Substitution : Le this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes déshydrogénées .
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Médecine : Le this compound est principalement utilisé dans la recherche médicale pour son potentiel thérapeutique dans le traitement des troubles auto-immuns et des affections cutanées inflammatoires.
5. Mécanisme d'Action
Le this compound exerce ses effets en inhibant la voie de signalisation de la janus kinase, qui est impliquée dans la pathogenèse des maladies cutanées inflammatoires chroniques . En bloquant l'activation de la janus kinase 1, de la janus kinase 2, de la janus kinase 3 et de la tyrosine kinase 2, le this compound réduit la production de cytokines pro-inflammatoires telles que l'interleukine 4, l'interleukine 13 et l'interleukine 31 . Cette inhibition conduit à une diminution de l'inflammation et à un soulagement des symptômes associés à des affections telles que la dermatite atopique .
Comparaison Avec Des Composés Similaires
Le delgocitinib est unique parmi les inhibiteurs de la janus kinase en raison de son activité à large spectre contre tous les membres de la famille de la janus kinase . Des composés similaires incluent :
Tofacitinib : Un autre inhibiteur de la janus kinase qui cible principalement la janus kinase 1 et la janus kinase 3.
Baricitinib : Un inhibiteur sélectif de la janus kinase 1 et de la janus kinase 2, utilisé pour le traitement de la polyarthrite rhumatoïde.
Ruxolitinib : Cible la janus kinase 1 et la janus kinase 2 et est utilisé pour le traitement de la myélofibrose et de la polycythémie vraie.
La capacité du this compound à inhiber tous les membres de la famille de la janus kinase le rend particulièrement efficace dans le traitement d'un plus large éventail d'affections inflammatoires .
Propriétés
IUPAC Name |
3-[(3S,4R)-3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-11-8-22(13(23)2-5-17)16(11)4-7-21(9-16)15-12-3-6-18-14(12)19-10-20-15/h3,6,10-11H,2,4,7-9H2,1H3,(H,18,19,20)/t11-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWWYYZBZNSPDT-ZBEGNZNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN([C@]12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336933 | |
Record name | Delgocitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263774-59-9 | |
Record name | Delgocitinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263774599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delgocitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16133 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Delgocitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(3S,4R)-3-Methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DELGOCITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L0Q8KK220 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.